molecular formula C9H12FNO2 B13039873 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol

3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol

Cat. No.: B13039873
M. Wt: 185.20 g/mol
InChI Key: WTIWATGLMYUBBD-OLAZFDQMSA-N
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Description

3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a phenol derivative, followed by the introduction of the amino and hydroxypropyl groups through nucleophilic substitution and reduction reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce various amine derivatives.

Scientific Research Applications

3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
  • 3-((1S)-1-Amino-2-hydroxypropyl)-6-fluorophenol
  • 3-((1S)-1-Amino-2-hydroxypropyl)-5-chlorophenol

Uniqueness

3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is unique due to the specific positioning of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups also provides versatility in its chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-[(1S)-1-amino-2-hydroxypropyl]-5-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1

InChI Key

WTIWATGLMYUBBD-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC(=C1)F)O)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)O)N)O

Origin of Product

United States

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